N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a methoxy group at position 3 of the thiazole ring, and a sulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c1-6-4-7(2)12-10(11-6)14-19(15,16)9-5-8(17-3)13-18-9/h4-5H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWPJNIMZDMZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC(=NS2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-methoxy-1,2-thiazole-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the sulfonamide group can produce amine derivatives .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes involved in folate synthesis, which is crucial for the growth and replication of microorganisms. This inhibition disrupts the production of nucleotides, leading to the death of the microbial cells . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar structure but different substituents on the pyrimidine ring.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A compound with similar structural features used as a corrosion inhibitor.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide is unique due to the presence of the methoxy group on the thiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other sulfonamide compounds and may contribute to its specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
